3-Amino-1-cyclopentylthiourea
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Overview
Description
3-Amino-1-cyclopentylthiourea: is an organosulfur compound with the molecular formula C6H13N3S . It is a derivative of thiourea, where the amino group is attached to the first carbon of the cyclopentyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclopentylthiourea typically involves the reaction of cyclopentylamine with thiocarbamoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The reaction mixture is usually subjected to purification techniques such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-cyclopentylthiourea undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere such as nitrogen or argon.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
3-Amino-1-cyclopentylthiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclopentylthiourea involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, leading to changes in cell signaling pathways and subsequent biological effects .
Comparison with Similar Compounds
- 1-Cyclopentyl-3-phenylthiourea
- 1-Cyclopentyl-3-methylthiourea
- 1-Cyclopentyl-3-ethylthiourea
Comparison: 3-Amino-1-cyclopentylthiourea is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group enhances its ability to form hydrogen bonds, making it more effective in certain biological applications .
Properties
IUPAC Name |
1-amino-3-cyclopentylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3S/c7-9-6(10)8-5-3-1-2-4-5/h5H,1-4,7H2,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVWXYUYZJUUCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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